molecular formula C14H7ClN4O5S B11025188 2-chloro-4-nitro-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide

2-chloro-4-nitro-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide

Katalognummer: B11025188
Molekulargewicht: 378.7 g/mol
InChI-Schlüssel: CFXRWOGONHWNFC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-chloro-4-nitro-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide is a complex organic compound that features both nitro and benzothiazole groups

Vorbereitungsmethoden

The synthesis of 2-chloro-4-nitro-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide typically involves multiple steps. One common method starts with the nitration of 2-chloroaniline to produce 2-chloro-4-nitroaniline. This intermediate is then reacted with 6-nitro-1,3-benzothiazole-2-amine under specific conditions to form the final product. The reaction conditions often involve the use of solvents like ethanol or acetic acid and may require catalysts to facilitate the reaction .

Analyse Chemischer Reaktionen

2-chloro-4-nitro-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can convert the nitro groups to amino groups, resulting in the formation of diamino derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common reagents used in these reactions include hydrogen gas (for reduction), nitric acid (for nitration), and various bases and acids for substitution reactions .

Wissenschaftliche Forschungsanwendungen

2-chloro-4-nitro-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s nitro and benzothiazole groups make it a candidate for studying enzyme interactions and inhibition.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of antimicrobial and anticancer drugs.

    Industry: It is used in the production of dyes and pigments due to its stable chromophore structure

Wirkmechanismus

The mechanism of action of 2-chloro-4-nitro-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets. The nitro groups can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzothiazole moiety can bind to specific enzymes or receptors, modulating their activity and leading to therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 2-chloro-4-nitro-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide include:

    2-chloro-4-nitroaniline: Shares the nitro and chloro groups but lacks the benzothiazole moiety.

    6-nitro-1,3-benzothiazole-2-amine: Contains the benzothiazole and nitro groups but lacks the chloro and benzamide components.

    2-chloro-6-nitrotoluene: Similar in having chloro and nitro groups but differs in the overall structure and functional groups.

The uniqueness of this compound lies in its combination of these functional groups, which confer specific chemical and biological properties .

Eigenschaften

Molekularformel

C14H7ClN4O5S

Molekulargewicht

378.7 g/mol

IUPAC-Name

2-chloro-4-nitro-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide

InChI

InChI=1S/C14H7ClN4O5S/c15-10-5-7(18(21)22)1-3-9(10)13(20)17-14-16-11-4-2-8(19(23)24)6-12(11)25-14/h1-6H,(H,16,17,20)

InChI-Schlüssel

CFXRWOGONHWNFC-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C=C1[N+](=O)[O-])Cl)C(=O)NC2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.